molecular formula C21H16N2OS B2386133 N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313528-60-8

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2386133
CAS No.: 313528-60-8
M. Wt: 344.43
InChI Key: GUWONKQIOSWDLX-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 4-methylbenzo[d]thiazol-2-amine with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide include other benzothiazole derivatives such as:

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of both benzothiazole and biphenyl moieties allows for diverse interactions with biological targets and potential therapeutic applications .

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-6-5-9-18-19(14)22-21(25-18)23-20(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWONKQIOSWDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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